![molecular formula C24H25N5O4 B2543966 3,4-ジメトキシ-N-(2-(5-(2-メチルベンジル)-4-オキソ-4,5-ジヒドロ-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)ベンザミド CAS No. 921919-81-5](/img/structure/B2543966.png)
3,4-ジメトキシ-N-(2-(5-(2-メチルベンジル)-4-オキソ-4,5-ジヒドロ-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H25N5O4 and its molecular weight is 447.495. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- チオール部分の保護基: 3,4-ジメトキシベンジル基は、チオール部分の保護基として機能します。 これは、芳香族チオラートの自己組織化単分子膜 (SAM) に使用される前駆体分子の溶解性と安定性を高めます .
- Pd 触媒による C-C 結合形成における安定性: 保護基は、Pd 触媒による C-C 結合形成条件下で安定したままであり、さまざまな用途の前駆体の合成を容易にします .
- アンモニア等価体: この化合物は、簡潔な合成におけるアンモニア等価体として役立ちます。 たとえば、2,4,5-トリ置換オキサゾールの構築のためのタンデム Ugi/Robinson-Gabriel 反応シーケンスで有用な場合があります .
ケミカルバイオロジーおよび医薬品化学
材料科学および表面化学
有機合成および化学反応
生物活性
3,4-Dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Dimethoxy groups at the 3 and 4 positions of the benzamide moiety.
- A pyrazolo[3,4-d]pyrimidine core , which is known for its diverse biological activities.
- A methylbenzyl substituent , enhancing its pharmacological profile.
Molecular Formula: C24H25N5O4
Molecular Weight: 447.5 g/mol
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This suggests potential anticancer properties for 3,4-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The structural similarity of pyrazolo[3,4-d]pyrimidines to ATP allows these compounds to act as competitive inhibitors against various kinases, including CDKs and EGFR.
- Induction of Apoptosis : Flow cytometric analyses have shown that this compound increases the BAX/Bcl-2 ratio significantly, promoting apoptosis in cancer cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at critical phases (S and G2/M), which is essential for halting cancer progression.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of pyrazolo[3,4-d]pyrimidines and evaluating their biological activities:
- Study on Anti-Proliferative Properties : A series of derivatives were tested against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Compound 12b from this series exhibited IC50 values of 8.21 µM and 19.56 µM respectively against these cell lines, indicating strong anti-proliferative properties .
- EGFR Inhibitory Activity : Another study highlighted that certain derivatives showed potent inhibitory effects on both wild-type EGFR and mutant forms (IC50 = 0.016 µM for wild-type). This positions these compounds as promising candidates for targeted cancer therapies .
特性
IUPAC Name |
3,4-dimethoxy-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-16-6-4-5-7-18(16)14-28-15-26-22-19(24(28)31)13-27-29(22)11-10-25-23(30)17-8-9-20(32-2)21(12-17)33-3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBLUADNFAVZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。